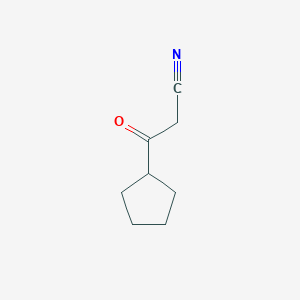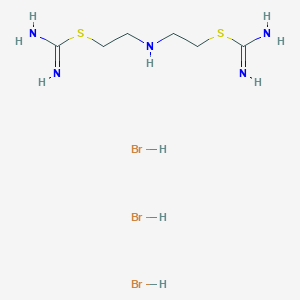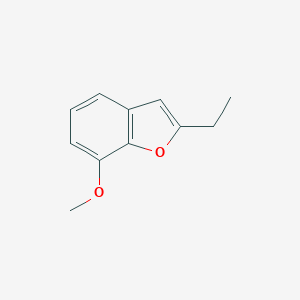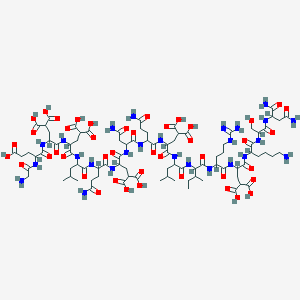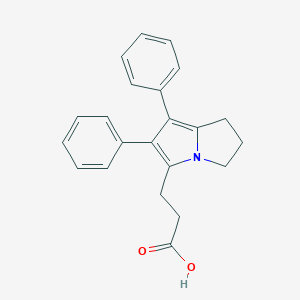
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) is a heterocyclic organic compound with a molecular formula of C8H13O2S. It is commonly known as sulcotrione and is used as a herbicide for weed control in maize, sorghum, and sugarcane. Sulcotrione is a member of the triketone herbicide family and is known for its high efficiency and selectivity.
Mécanisme D'action
Sulcotrione works by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is essential for the biosynthesis of carotenoids and plastoquinone in plants. This leads to the disruption of the photosynthetic process in plants, ultimately resulting in their death.
Effets Biochimiques Et Physiologiques
Sulcotrione has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, studies have shown that sulcotrione can cause oxidative stress and damage to liver and kidney cells in rats when administered at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
Sulcotrione is a useful tool for studying the role of HPPD in plants and the effects of photosynthetic disruption. However, its use is limited to plant studies and cannot be used in other biological systems.
Orientations Futures
1. Development of sulcotrione derivatives with improved selectivity and efficacy.
2. Investigation of the potential use of sulcotrione in combination with other herbicides for weed control.
3. Study of the molecular mechanisms underlying sulcotrione-induced apoptosis in cancer cells.
4. Investigation of the potential use of sulcotrione as an antimicrobial agent in clinical settings.
Méthodes De Synthèse
Sulcotrione is synthesized using a multi-step process that involves the reaction of 2,4-pentanedione with thiophene-2-carbaldehyde. The resulting product is then treated with isopropylmagnesium bromide, followed by oxidation with hydrogen peroxide to yield sulcotrione.
Applications De Recherche Scientifique
Sulcotrione has been extensively studied for its potential applications in various scientific fields. It has been shown to have significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Sulcotrione has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
104664-76-8 |
|---|---|
Nom du produit |
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) |
Formule moléculaire |
C8H14O2S |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
2-methyl-4-propan-2-yl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C8H14O2S/c1-6(2)8-4-7(3)11(9,10)5-8/h4,6-7H,5H2,1-3H3 |
Clé InChI |
VRHBQKTUUXQODU-UHFFFAOYSA-N |
SMILES |
CC1C=C(CS1(=O)=O)C(C)C |
SMILES canonique |
CC1C=C(CS1(=O)=O)C(C)C |
Synonymes |
Thiophene, 2,5-dihydro-2-methyl-4-(1-methylethyl)-, 1,1-dioxide (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(3,5-Diethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B9429.png)
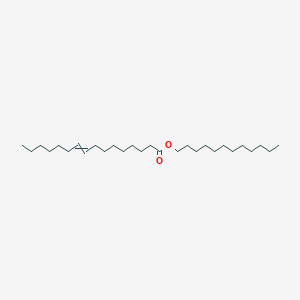
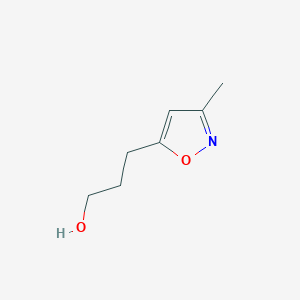
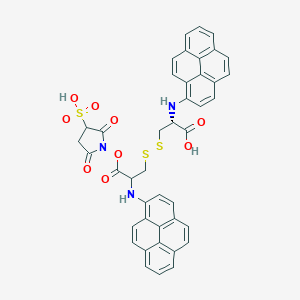
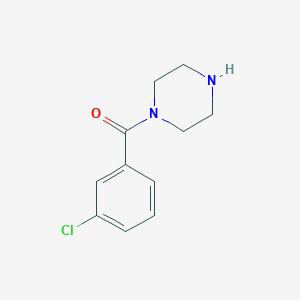
![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
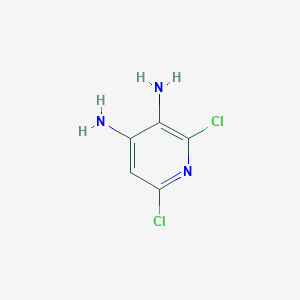
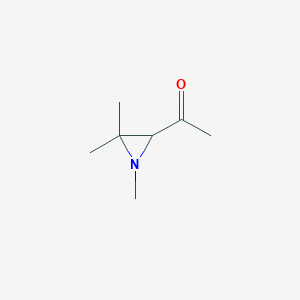
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
